molecular formula C14H10N2Na2O6S B13787877 2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

2-Hydroxy-3-methyl-5-[(4-sulfophenyl)azo]benzoic acid sodium salt

Cat. No.: B13787877
M. Wt: 380.29 g/mol
InChI Key: HSMKYUPVPFDCDV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt is an organic compound known for its vibrant color and is commonly used as a dye. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The presence of the sulpho group enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

    Diazotization: An aromatic amine, such as 4-aminobenzenesulphonic acid, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 3-methylsalicylic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Formation of azoxy compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group. The nitrogen-nitrogen double bond can interact with various molecular targets, leading to changes in the electronic structure of the compound. This interaction can result in color changes, making it useful as an indicator. In biological systems, the compound can interact with cellular components, leading to staining or potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl orange: Another azo dye with similar applications but different structural features.

    Congo red: A bis-azo dye used in histology and as an indicator.

    Sudan III: A lipid-soluble azo dye used for staining in biological research.

Uniqueness

3-Methyl-5-[(4-sulphophenyl)azo]salicylic acid, sodium salt is unique due to its specific structural features, including the presence of the sulpho group, which enhances its solubility in water. This makes it particularly useful in applications where water solubility is essential, such as in biological staining and as a pH indicator.

Properties

Molecular Formula

C14H10N2Na2O6S

Molecular Weight

380.29 g/mol

IUPAC Name

disodium;4-[(3-carboxy-5-methyl-4-oxidophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C14H12N2O6S.2Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

HSMKYUPVPFDCDV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1[O-])C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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